molecular formula C25H19F6N3O5 B11513542 N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

Cat. No.: B11513542
M. Wt: 555.4 g/mol
InChI Key: CZFADUMNAXPMAF-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is an organic compound characterized by the presence of morpholine, trifluoromethyl, and nitro groups. This compound is notable for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium catalysts.

    Substitution: Reagents such as sodium hydride and alkyl halides are used under anhydrous conditions.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various chemical processes.

Scientific Research Applications

N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C25H19F6N3O5

Molecular Weight

555.4 g/mol

IUPAC Name

N-[4-morpholin-4-yl-3-(trifluoromethyl)phenyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

InChI

InChI=1S/C25H19F6N3O5/c26-24(27,28)16-4-7-22(21(13-16)34(36)37)39-18-3-1-2-15(12-18)23(35)32-17-5-6-20(19(14-17)25(29,30)31)33-8-10-38-11-9-33/h1-7,12-14H,8-11H2,(H,32,35)

InChI Key

CZFADUMNAXPMAF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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